![molecular formula C30H24 B14727816 1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene CAS No. 6566-16-1](/img/structure/B14727816.png)
1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene is a complex organic compound with the molecular formula C₃₀H₂₄. It is characterized by a central benzene ring substituted with three ethene-2,1-diyl groups, each of which is further connected to another benzene ring. This structure results in a highly conjugated system, making it an interesting subject for research in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene typically involves the Sonogashira coupling reaction. This reaction is performed under an inert atmosphere, such as argon, to prevent oxidation. The starting materials include 1,3,5-tribromobenzene and phenylacetylene. The reaction is catalyzed by a palladium complex, often Pd(PPh₃)₄, in the presence of a copper(I) iodide co-catalyst. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethene groups to ethane.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium under reflux conditions.
Reduction: H₂ gas with Pd/C catalyst at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Ethane-substituted benzene derivatives.
Substitution: Nitro-substituted benzene derivatives.
科学的研究の応用
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Materials Science: Its highly conjugated structure makes it useful in the development of organic semiconductors and conductive polymers.
Biology and Medicine:
Industry: Used in the production of advanced materials with specific electronic properties
作用機序
The mechanism of action of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene largely depends on its application. In materials science, its conjugated system allows for efficient electron transport, making it useful in organic electronics. In biological applications, its interaction with cellular components can be studied using its fluorescent properties, which help in imaging and tracking within biological systems .
類似化合物との比較
Similar Compounds
1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzene: Similar structure but with ethyne groups instead of ethene, leading to different electronic properties.
1,3,5-Tristyrylbenzene: Another similar compound with styrene groups, used in similar applications but with different reactivity and properties
Uniqueness
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene is unique due to its specific arrangement of ethene groups, which provides a balance between rigidity and flexibility, making it suitable for a wide range of applications in both organic synthesis and materials science.
特性
CAS番号 |
6566-16-1 |
|---|---|
分子式 |
C30H24 |
分子量 |
384.5 g/mol |
IUPAC名 |
1,3,5-tris(2-phenylethenyl)benzene |
InChI |
InChI=1S/C30H24/c1-4-10-25(11-5-1)16-19-28-22-29(20-17-26-12-6-2-7-13-26)24-30(23-28)21-18-27-14-8-3-9-15-27/h1-24H |
InChIキー |
PIZCYBQDMYNJND-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)C=CC3=CC=CC=C3)C=CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate](/img/structure/B14727738.png)
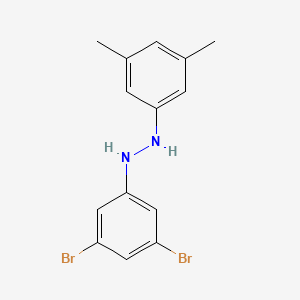
![3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile](/img/structure/B14727742.png)

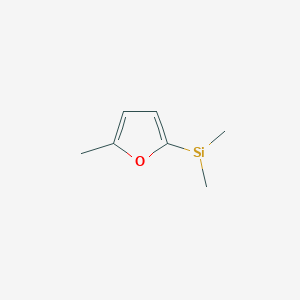
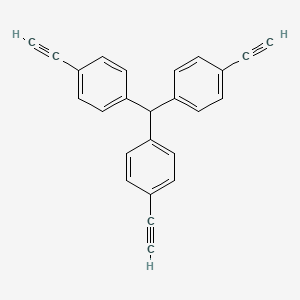

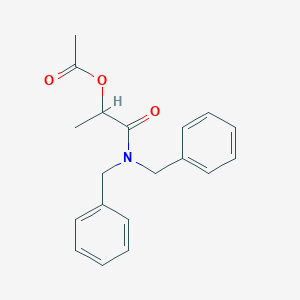
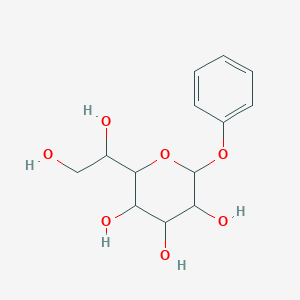

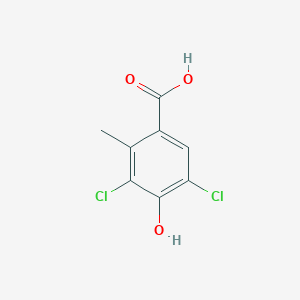
![benzyl N-[3-tert-butyl-6-[2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]-5,12-dioxo-1-oxa-4-azacyclododec-8-en-11-yl]carbamate](/img/structure/B14727823.png)
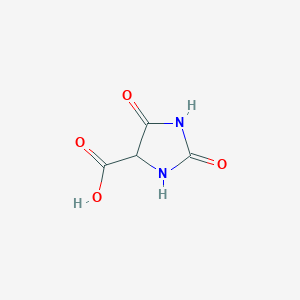
![N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline](/img/structure/B14727831.png)
